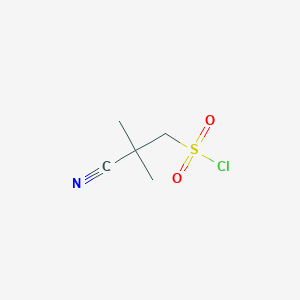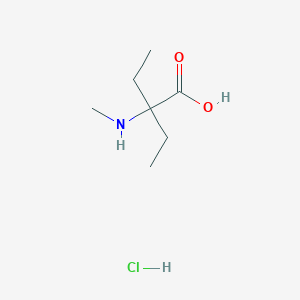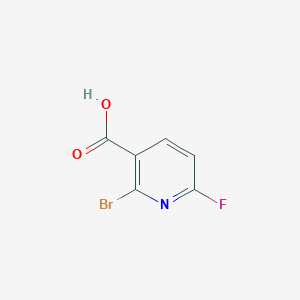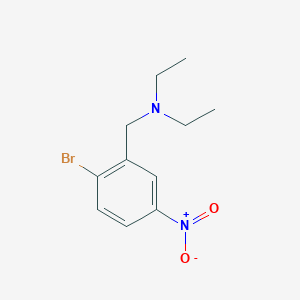![molecular formula C10H9FN2OS B1448278 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol CAS No. 1421468-70-3](/img/structure/B1448278.png)
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol
Vue d'ensemble
Description
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, also known as FBTA, is a chemical compound with the molecular formula C10H9FN2OS . It has a molecular weight of 224.26 g/mol .
Molecular Structure Analysis
The InChI code for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is 1S/C10H9FN2OS/c11-6-1-2-8-9(3-6)15-10(12-8)13-4-7(14)5-13/h1-3,7,14H,4-5H2 .Physical And Chemical Properties Analysis
The predicted boiling point of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is 385.0±52.0 °C and its predicted density is 1.554±0.06 g/cm3 . The compound should be stored at 2-8°C, protected from light .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
- Synthesis and Pharmacological Properties : A study by Gurupadayya et al. (2008) detailed the synthesis of various azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole. They evaluated these compounds for anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities.
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Properties : A paper by Hussein et al. (2020) synthesized new thiazolidinone and azetidinone analogs based on a 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety. These compounds showed remarkable activity against specific cancer cell lines and multidrug-resistant microbial strains.
- Antibacterial Agents : Research by Frigola et al. (1995) synthesized various azetidinylquinolones and evaluated their antibacterial activity, showing the importance of chirality for increased in vitro activity and oral efficacy.
Biological Activities of Azetidinones and Thiazolidinones
- Biological Activity Evaluation : Mistry and Desai (2006) conducted a study on the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones, and their pharmacological evaluation for antibacterial activity against various bacterial strains and fungi (Mistry & Desai, 2006).
Novel Derivatives with Antimicrobial Properties
- Novel Thiazolidin-4-ones and Azetidin-2-ones Synthesis : A study by Gilani et al. (2016) created novel derivatives of thiazolidin-4-ones and azetidin-2-ones from benzothiazole class compounds and evaluated their antimicrobial properties against various bacterial and fungal strains.
Activation of p53 and Anticancer Activity
- Isoxazole Derivatives with Anticancer Activity : Kumbhare et al. (2014) synthesized isoxazole derivatives of benzothiazoles and evaluated their cytotoxicity against various cancer cell lines, finding that some compounds induced G2/M cell cycle arrest and apoptosis through the activation of p53 and mitochondrial pathways (Kumbhare et al., 2014).
Propriétés
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c11-6-1-2-8-9(3-6)15-10(12-8)13-4-7(14)5-13/h1-3,7,14H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCOUEHVKZTUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1448196.png)



![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1448204.png)

![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1448208.png)


![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene](/img/structure/B1448212.png)
![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)
![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)
![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)